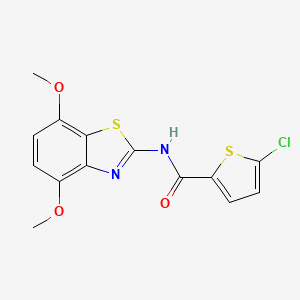

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

5-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position. The molecule is further functionalized with a 4,7-dimethoxy-1,3-benzothiazole moiety via an amide linkage.

Properties

IUPAC Name |

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-19-7-3-4-8(20-2)12-11(7)16-14(22-12)17-13(18)9-5-6-10(15)21-9/h3-6H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPPCLZWOGBOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chlorine Atom: Chlorination of the benzothiazole derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling with Thiophene-2-carboxylic Acid: The chlorinated benzothiazole is then coupled with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Core Structure Variations: The target compound shares a thiophene-2-carboxamide backbone with Rivaroxaban but differs in the substituents. Chalcone derivatives (e.g., 4c) replace the benzothiazole with an acryloyl-phenyl group, reducing rigidity but increasing synthetic versatility .

Physicochemical Properties: Methoxy groups (target compound) and morpholinone (Rivaroxaban) increase solubility compared to halogenated analogs (e.g., 5f) but may reduce membrane permeability .

Biological Activity: Anticoagulant Activity: Rivaroxaban’s IC₅₀ for FXa is ~0.7 nM, attributed to its oxazolidinone-morpholinone pharmacophore. The target compound lacks this motif, implying divergent targets . Anticancer Potential: Compound 5f (thiazol-2-yl derivative) shows cytotoxic effects, highlighting the role of halogenated benzyl groups in disrupting cell proliferation .

Key Insights:

- The target compound’s methoxy groups may enhance oxidative stability compared to non-substituted benzothiazoles.

Pharmacokinetic and Pharmacodynamic (PK/PD) Trends

While PK/PD data for the target compound are absent, comparisons with Rivaroxaban and chalcone analogs reveal:

- Bioavailability: Rivaroxaban’s oral bioavailability (~80–100%) is linked to its polar morpholinone group. The target compound’s lipophilic benzothiazole may limit absorption .

- Metabolism : Thiophene rings are prone to cytochrome P450-mediated oxidation, but methoxy groups could slow this process .

Biological Activity

5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiophene derivatives and features a complex structure that includes a chlorinated benzothiazole moiety and methoxy groups, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound shows potential against various microbial strains.

- Anti-inflammatory Properties : It may inhibit inflammatory pathways, similar to other compounds in its class.

- Anticancer Potential : Preliminary findings suggest it could influence cancer cell proliferation.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Biological Targets : Molecular docking studies indicate strong binding affinities with proteins associated with disease pathways.

- Inhibition of Inflammatory Mediators : Similar compounds have been shown to suppress the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2 .

- Cellular Pathway Modulation : It may alter signaling pathways involving NF-κB and TLR4, leading to reduced inflammation and cellular proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of thiophene derivatives found that this compound exhibited significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution assays.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In vitro assays using RAW264.7 macrophages indicated that the compound significantly reduced LPS-induced production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). The results suggest that it may act by inhibiting NF-κB activation.

| Treatment | NO Production (µM) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 25 ± 5 | 200 ± 20 | 150 ± 15 |

| Compound (10 µM) | 10 ± 3 | 80 ± 10 | 60 ± 8 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound. For instance:

- Study on Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives exhibited significant anti-inflammatory effects by modulating cytokine production in animal models .

- Anticancer Research : Research on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.